Physicochemical properties of 4-acetyl-1H-pyrrole-2-carbohydrazide
Physicochemical properties of 4-acetyl-1H-pyrrole-2-carbohydrazide
Title: Physicochemical Profiling and Synthetic Applications of 4-Acetyl-1H-pyrrole-2-carbohydrazide in Drug Discovery
Executive Summary As a Senior Application Scientist in medicinal chemistry, I present this technical whitepaper detailing the physicochemical properties, synthetic utility, and pharmacological applications of 4-acetyl-1H-pyrrole-2-carbohydrazide . This molecule serves as a highly versatile building block, particularly in the design of molecular hybrids such as aroyl hydrazones and Schiff bases. These derivatives have demonstrated significant potential as targeted antimicrobial and anti-tubercular agents. This guide provides a deep dive into the compound's core properties, mechanistic pathways, and field-proven experimental protocols designed for self-validation.
Physicochemical Profiling
Understanding the foundational properties of 4-acetyl-1H-pyrrole-2-carbohydrazide is critical for predicting its behavior in organic synthesis and biological assays. The carbohydrazide moiety provides excellent hydrogen-bonding capabilities, making it an ideal pharmacophore for interacting with bacterial enzyme active sites.
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 4-acetyl-1H-pyrrole-2-carbohydrazide |
| CAS Number | 477858-84-7[] |
| Molecular Formula | C₇H₉N₃O₂[] |
| Molecular Weight | 167.17 g/mol [2] |
| SMILES | CC(=O)C1=CNC(=C1)C(=O)NN[] |
| InChIKey | AVYAAHSFYODHLB-UHFFFAOYSA-N[2] |
| Physical Form | Solid (typically ≥90-95% purity for analytical standards)[2] |
| Hazard Statements | H302 (Harmful if swallowed), H312, H332[2] |
Synthetic Utility & Workflow
4-acetyl-1H-pyrrole-2-carbohydrazide is primarily utilized as a precursor for synthesizing Schiff bases. By reacting the terminal amine of the hydrazide group with various aromatic aldehydes, researchers can generate a vast library of biologically active compounds (3)[3].
Synthesis workflow of 4-acetyl-1H-pyrrole-2-carbohydrazide and its bioactive Schiff base derivatives.
Mechanistic Applications in Drug Discovery
The derivatives of pyrrole-2-carbohydrazide have gained significant traction as narrow-spectrum antibacterial agents, specifically against Mycobacterium tuberculosis (Mtb).
Mechanism of Action: These compounds are designed as competitive inhibitors of Enoyl-acyl carrier protein reductase (ENR/InhA) , a key enzyme in the bacterial Type II fatty acid synthesis (FAS-II) system (4)[4]. Because the bacterial ENR sequence is structurally distinct from mammalian fatty acid biosynthesis enzymes, it presents an attractive, highly selective target. Inhibition of ENR halts the elongation of fatty acids, directly preventing the synthesis of mycolic acids. Without mycolic acids, the integrity of the mycobacterial cell wall collapses, leading to bacterial cell death.
Mechanism of action for pyrrole-2-carbohydrazide derivatives inhibiting the FAS-II pathway.
Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes the causality behind the chemical choice and the analytical method required to verify success.
Protocol A: Hydrazinolysis to form 4-acetyl-1H-pyrrole-2-carbohydrazide
Objective: Convert ethyl 4-acetyl-1H-pyrrole-2-carboxylate into the target carbohydrazide.
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Preparation: Dissolve 10 mmol of ethyl 4-acetyl-1H-pyrrole-2-carboxylate in 20 mL of absolute ethanol. Causality: Absolute ethanol provides a polar protic environment that stabilizes the transition state without introducing water, which could cause competitive ester hydrolysis.
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Reagent Addition: Add an excess (30 mmol) of 100% hydrazine hydrate dropwise. Causality: Excess hydrazine drives the equilibrium of the nucleophilic acyl substitution toward the hydrazide product and prevents the formation of symmetric diacylhydrazines ()[].
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Reaction: Reflux the mixture for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/n-hexane (7:3) mobile phase.
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Isolation & Validation: Cool the mixture to 0°C to precipitate the product. Filter, wash with cold ethanol, and recrystallize.
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Self-Validation: Perform FTIR spectroscopy. The disappearance of the ester C=O stretch (~1730 cm⁻¹) and the appearance of the amide C=O stretch (~1650 cm⁻¹) alongside N-H stretching (~3300-3200 cm⁻¹) confirms successful conversion.
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Protocol B: Condensation to form Schiff Base Antimicrobials
Objective: Synthesize N'-arylidene derivatives for biological screening.
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Preparation: Combine equimolar amounts (5 mmol) of 4-acetyl-1H-pyrrole-2-carbohydrazide and a selected aromatic aldehyde in 15 mL of absolute ethanol.
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Catalysis: Add 2-3 drops of Triethylamine (TEA) or glacial acetic acid. Causality: A catalytic amount of acid/base facilitates the formation and subsequent dehydration of the hemiaminal intermediate, driving the formation of the imine (azomethine) bond (3)[3].
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Reaction: Reflux for 4-7 hours.
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Isolation & Validation: Pour the mixture into crushed ice. Filter the resulting solid and recrystallize from ethanol.
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Self-Validation: ¹H NMR (DMSO-d₆) is critical here. Look for the distinct singlet of the azomethine proton (CH=N) at approximately δ 8.4–8.6 ppm, which definitively proves Schiff base formation.
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Protocol C: Microplate Alamar Blue Assay (MABA) for Anti-tubercular Screening
Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against M. tuberculosis H37Rv.
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Plate Preparation: Add 200 µL of sterile deionized water to the outer perimeter wells of a 96-well plate. Causality: This prevents the evaporation of the assay medium in the inner test wells during prolonged incubation, ensuring concentration integrity (4)[4].
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Inoculation: Add 100 µL of Middlebrook 7H9 broth containing the bacterial inoculum to the test wells. Perform serial dilutions of the synthesized compounds directly on the plate.
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Incubation & Indicator: Incubate at 37°C for 5 days. Add 20 µL of Alamar Blue (resazurin) solution to each well and incubate for an additional 24 hours.
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Readout & Validation:
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Self-Validation: Alamar Blue acts as a visual oxidation-reduction indicator. A color change from blue (oxidized state) to pink (reduced state) indicates active bacterial metabolism. The MIC is defined as the lowest drug concentration that prevents this color change, providing an immediate, verifiable readout of compound efficacy.
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References
- BOC Sciences. CAS 477858-84-7 (1H-Pyrrole-2-carboxylicacid,4-acetyl-,hydrazide).
- Sigma-Aldrich. 4-acetyl-1H-pyrrole-2-carbohydrazide | 477858-84-7.
- Der Pharma Chemica. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives.
- Taylor & Francis. Design, synthesis and antistaphylococcal activity of marine pyrrole alkaloid derivatives.
